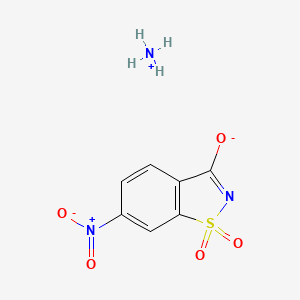

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate

CAS No.:

Cat. No.: VC13712404

Molecular Formula: C7H7N3O5S

Molecular Weight: 245.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N3O5S |

|---|---|

| Molecular Weight | 245.22 g/mol |

| IUPAC Name | azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate |

| Standard InChI | InChI=1S/C7H4N2O5S.H3N/c10-7-5-2-1-4(9(11)12)3-6(5)15(13,14)8-7;/h1-3H,(H,8,10);1H3 |

| Standard InChI Key | ANKKCASFXGTTPZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2[O-].[NH4+] |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2[O-].[NH4+] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate consists of a benzothiazole ring system fused with sulfonic and nitro functional groups. The benzothiazole core is a bicyclic structure comprising a benzene ring fused to a thiazole moiety, which is further modified by two sulfonyl oxygen atoms () at the 1-position and a nitro group () at the 6-position. The ammonium ion () forms an ionic bond with the deprotonated oxygen at the 3-position, stabilizing the compound in its salt form.

Key Physicochemical Characteristics

-

Molecular Formula:

-

Molecular Weight: 245.22 g/mol

-

IUPAC Name: Azanium 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate

-

SMILES Notation:

-

InChI Key: ANKKCASFXGTTPZ-UHFFFAOYSA-N

The compound’s high polarity, driven by the sulfonyl and nitro groups, contributes to its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point and thermal stability remain uncharacterized in publicly available literature, though analogous benzothiazole derivatives typically exhibit decomposition temperatures above 200°C.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate typically involves a two-step process:

-

Nitration of Benzothiazole Precursor: A benzothiazole derivative, such as 1,1-dioxo-1,2-benzothiazol-3-ol, undergoes electrophilic aromatic nitration using a mixture of concentrated nitric acid () and sulfuric acid () as a catalytic acid. The nitro group is selectively introduced at the 6-position due to the directing effects of the sulfonyl group.

-

Ammonium Salt Formation: The nitrated intermediate is treated with aqueous ammonium hydroxide (), resulting in deprotonation of the hydroxyl group at the 3-position and subsequent formation of the ammonium salt.

Reaction conditions, including temperature (typically 0–5°C for nitration) and stoichiometric ratios, are critical to achieving high yields (>70%) and minimizing byproducts such as dinitrated isomers.

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance heat transfer and reaction control. Purification is achieved via recrystallization from ethanol-water mixtures, yielding a product with >95% purity. Advanced techniques like high-performance liquid chromatography (HPLC) ensure compliance with pharmaceutical-grade standards.

Chemical Reactivity and Functionalization

The nitro and sulfonyl groups render the compound highly reactive, enabling three primary reaction pathways:

Reduction of the Nitro Group

Under catalytic hydrogenation (e.g., /Pd-C in ethanol), the nitro group is reduced to an amine (), yielding 6-amino-1,1-dioxo-1,2-benzothiazol-3-olate derivatives. These intermediates are valuable precursors in pharmaceutical synthesis.

Nucleophilic Substitution

The electron-deficient benzothiazole ring facilitates nucleophilic aromatic substitution at the 6-position. For example, treatment with sodium methoxide () replaces the nitro group with a methoxy group ().

Coordination Chemistry

The sulfonate oxygen and aromatic system enable coordination with transition metals. Complexes with copper(II) and iron(III) have been explored for catalytic applications.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a building block for antipsychotic and anticancer agents. For example, its reduction product (6-amino derivative) is a precursor to riluzole analogues used in amyotrophic lateral sclerosis (ALS) therapy.

Dyes and Pigments

Conjugation with aromatic amines yields azo dyes with intense absorption in the visible spectrum (λmax = 450–550 nm), applicable in textile and polymer industries.

Analytical Chemistry

As a chelating agent, it facilitates the spectrophotometric detection of heavy metals (e.g., lead, mercury) in environmental samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume